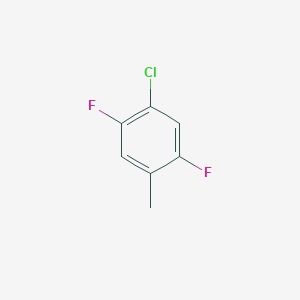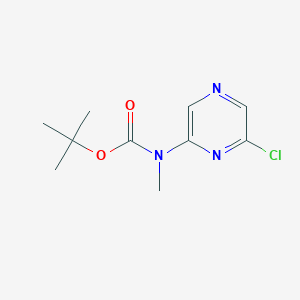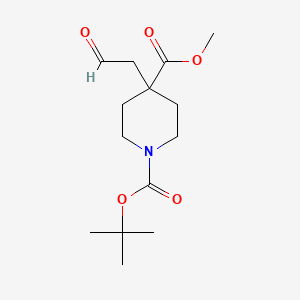
六丁氧基μ-氧二钛
描述
Hexabutoxy-mu-oxodi-titanium, also known as Ti(OBu)6(μ-O), is a complex compound that contains six butoxide (Bu) ligands and a central titanium atom bound by a bridging oxygen (μ-O) atom . This compound is an example of a homometallic Ti(IV) system and has been investigated for its potential applications in material science and catalysis.
Molecular Structure Analysis
The structure of the molecular titanium alkoxide precursor rearranges upon hydrolysis and leads to higher connectivity of the structure-building units . Structurally ordered domains with sizes smaller than 7 Å form larger aggregates .Chemical Reactions Analysis
Titanium catalysis has broken new grounds in recent years, giving rise to a diverse repertoire of useful transformations . This includes redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation .Physical and Chemical Properties Analysis
Titanium is as strong as steel, but it is 45% lighter . It combines with oxygen at red heat temperatures and with chlorine at 550°C . Various metal oxide nanoparticles, such as titanium dioxide nanoparticles, have been used to remove organic and inorganic pollutants from wastewater .科学研究应用
六丁氧基μ-氧二钛应用的全面分析
六丁氧基μ-氧二钛是一种具有独特性质的专业化合物,由于其独特的特性,在科学研究中具有广泛的应用。以下是其在各个领域的应用的详细分析。
航空航天工业
钛合金:,包括具有六丁氧基μ-氧二钛结构的合金,在航空航天工业中得到广泛应用 。其高强度重量比和耐腐蚀性使其成为需要在极端条件下耐用性和可靠性的飞机部件的理想材料。它们被用于制造机身、发动机部件和紧固件。
医疗植入物
由于其生物相容性,钛合金常用于医疗植入物 。六丁氧基μ-氧二钛变体可用于关节置换、牙种植体和骨固定装置。它们与生物系统的相容性确保了手术植入物的最小排斥和长期成功。
汽车工程
在汽车工程中,钛合金在不影响强度的情况下提供轻量化解决方案 。六丁氧基μ-氧二钛可用于连接杆、阀门和排气系统等关键部件,从而提高燃油效率和性能。
化工加工
钛合金以其耐腐蚀性而闻名,这在化工加工环境中至关重要 。反应器、热交换器和管道系统等设备可以从六丁氧基μ-氧二钛的加入中获益,以抵抗腐蚀性化学物质和高温。
海洋工程
海洋工业得益于钛合金的应用,因为它们能够抵抗海水腐蚀 。六丁氧基μ-氧二钛可应用于船体、螺旋桨和海上结构,确保使用寿命并降低维护成本。
发电
在发电领域,特别是在核反应堆中,钛合金因其非反应性和承受高温的能力而被使用 。六丁氧基μ-氧二钛变体可在反应堆的冷却系统和结构部件中找到。
电子和光电子学
钛亚氧化物,包括六丁氧基μ-氧二钛,在电子和光电子器件中显示出前景 。由于其电气特性,它们被用于涂层、电容器以及各种电子元件中的导电材料。
太阳能应用
光伏行业利用钛亚氧化物的光活性特性 。六丁氧基μ-氧二钛可用于生产太阳能电池和涂层,以提高太阳能电池板的效率。
作用机制
Action Environment
The action of Titanium, hexabutoxy-mu-oxodi-, can be influenced by a variety of environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or ions in the environment. These factors could influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
The scientific and clinical understanding of titanium and its potential applications, especially in the biomedical field, are still in the early stages . Future research will be directed toward advanced manufacturing technologies, such as powder-based additive manufacturing, electron beam melting and laser melting deposition . Moreover, the role of titania nanotubes in regenerative medicine and nanomedicine applications, such as localized drug delivery system, immunomodulatory agents, antibacterial agents, and hemocompatibility, is being investigated .
生化分析
Biochemical Properties
Titanium, hexabutoxy-mu-oxodi- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with titanium-based enzymes, which are involved in various oxidation-reduction reactions. The nature of these interactions often involves the coordination of titanium atoms with the active sites of enzymes, leading to changes in their catalytic activity . For instance, titanium, hexabutoxy-mu-oxodi- can act as a cofactor, enhancing the activity of certain oxidoreductases by stabilizing their active conformations.
Cellular Effects
The effects of titanium, hexabutoxy-mu-oxodi- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium, hexabutoxy-mu-oxodi- has been shown to affect the proliferation and differentiation of osteoblasts, which are bone-forming cells . It can enhance the expression of genes involved in bone formation and mineralization, thereby promoting osteogenesis. Additionally, this compound can influence the production of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and subsequent changes in cellular metabolism .
Molecular Mechanism
At the molecular level, titanium, hexabutoxy-mu-oxodi- exerts its effects through several mechanisms. One key mechanism involves the binding of titanium atoms to specific biomolecules, leading to enzyme inhibition or activation. For example, titanium, hexabutoxy-mu-oxodi- can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . This compound can also activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium, hexabutoxy-mu-oxodi- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that titanium, hexabutoxy-mu-oxodi- can have sustained effects on cellular function, including prolonged activation of signaling pathways and continuous modulation of gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of titanium, hexabutoxy-mu-oxodi- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as proliferation and differentiation without causing significant toxicity . At high doses, titanium, hexabutoxy-mu-oxodi- can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Titanium, hexabutoxy-mu-oxodi- is involved in several metabolic pathways, particularly those related to oxidation-reduction reactions. This compound can interact with enzymes such as oxidases and reductases, influencing metabolic flux and altering metabolite levels . For example, titanium, hexabutoxy-mu-oxodi- can enhance the activity of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics and endogenous substrates . These interactions are critical for understanding the metabolic fate of this compound in biological systems.
Transport and Distribution
Within cells and tissues, titanium, hexabutoxy-mu-oxodi- is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, titanium, hexabutoxy-mu-oxodi- can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of titanium, hexabutoxy-mu-oxodi- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, titanium, hexabutoxy-mu-oxodi- can be targeted to mitochondria, where it influences mitochondrial respiration and energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of titanium, hexabutoxy-mu-oxodi- is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
butan-1-ol;titanium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPGEPMHMPIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014678 | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7393-46-6 | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, hexabutoxy-.mu.-oxodi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexabutoxy-mu-oxodititanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


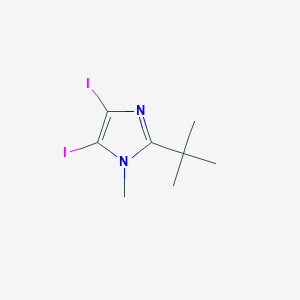
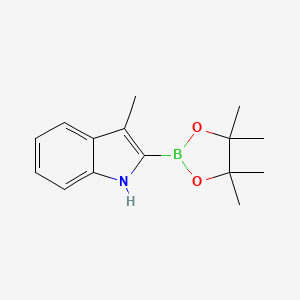
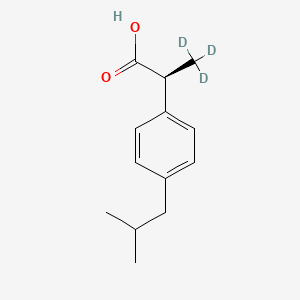
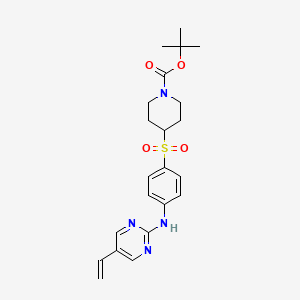
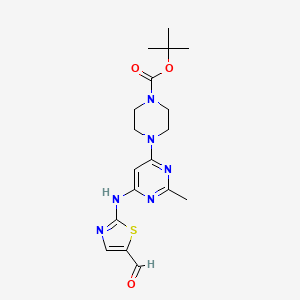
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)

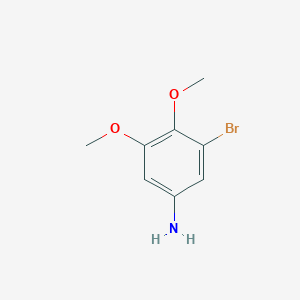
![Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1507612.png)
![Ethyl 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1507614.png)
